molecular formula C10H9F2NO B7807498 4-(2,4-Difluoro-phenoxy)butanenitrile

4-(2,4-Difluoro-phenoxy)butanenitrile

Cat. No.: B7807498
M. Wt: 197.18 g/mol
InChI Key: BPKQOSMZTGJUDV-UHFFFAOYSA-N
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Description

This compound is structurally characterized by a four-carbon chain terminating in a nitrile group (-CN) and a phenoxy moiety with fluorine atoms at the 2- and 4-positions of the aromatic ring. It is listed as a discontinued product by CymitQuimica, indicating its use in specialized research or synthetic applications .

Properties

IUPAC Name

4-(2,4-difluorophenoxy)butanenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9F2NO/c11-8-3-4-10(9(12)7-8)14-6-2-1-5-13/h3-4,7H,1-2,6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPKQOSMZTGJUDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)F)OCCCC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9F2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,4-Difluoro-phenoxy)butanenitrile typically involves the reaction of 2,4-difluorophenol with butanenitrile under specific conditions. One common method is the nucleophilic substitution reaction where 2,4-difluorophenol reacts with 4-chlorobutanenitrile in the presence of a base such as potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of 4-(2,4-Difluoro-phenoxy)butanenitrile may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

4-(2,4-Difluoro-phenoxy)butanenitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-(2,4-Difluoro-phenoxy)butanenitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(2,4-Difluoro-phenoxy)butanenitrile depends on its specific application. In organic synthesis, it acts as a building block for more complex molecules. In biological systems, it may interact with specific enzymes or receptors, although detailed studies on its molecular targets and pathways are limited .

Comparison with Similar Compounds

The following analysis compares 4-(2,4-Difluoro-phenoxy)butanenitrile with structurally related nitriles, focusing on substituent effects, physicochemical properties, and functional diversity.

Phenoxy-Substituted Butanenitriles with Halogen Variations
Compound Name Substituents Key Properties/Applications Reference
4-(2,4-Difluoro-phenoxy)butanenitrile 2,4-difluorophenoxy Discontinued research chemical; nitrile group enables reactivity in coupling reactions
4-(2,3-Difluorophenoxy)butanenitrile 2,3-difluorophenoxy Listed with 4 suppliers; structural isomer with distinct fluorine positioning
4-(2,4-Dichlorophenoxy)butyronitrile 2,4-dichlorophenoxy Chlorine substitution increases lipophilicity; molar mass = 230.09 g/mol

Key Observations :

  • Halogen Effects: Fluorine atoms (electronegative, small size) enhance metabolic stability and influence electronic properties compared to bulkier chlorine substituents. For example, 4-(2,4-Dichlorophenoxy)butyronitrile may exhibit higher hydrophobicity due to Cl’s larger atomic radius .
  • Positional Isomerism: The 2,4-difluoro vs.
Phenyl-Substituted Butanenitriles with Diverse Functional Groups
Compound Name Substituents Key Properties/Applications Reference
4-(4-Iodophenyl)butanenitrile 4-iodophenyl Solid (m.p. 80.5–82.2°C); used in Negishi coupling reactions
4-(4-Trifluoromethylphenyl)butanenitrile 4-CF₃-phenyl Colorless oil; electron-withdrawing CF₃ group enhances electrophilicity
4-(4-Amino-2-fluorophenyl)butanenitrile 4-amino-2-fluorophenyl Synthesized via nitro reduction; amino group enables further functionalization
4-(4-Bromo-2-fluorophenyl)butanenitrile 4-bromo-2-fluorophenyl Molecular weight 332.02 g/mol; used in cross-coupling reactions

Key Observations :

  • Electron-Donating/Withdrawing Groups: Amino (-NH₂) and trifluoromethyl (-CF₃) substituents modulate reactivity. For instance, the amino group in 4-(4-Amino-2-fluorophenyl)butanenitrile facilitates nucleophilic reactions, while -CF₃ enhances resistance to oxidation .
  • Halogen Utility : Bromine and iodine substituents (e.g., in 4-(4-Iodophenyl)butanenitrile) are pivotal in transition-metal-catalyzed cross-coupling reactions, such as Negishi or Suzuki couplings .
Butanenitriles with Non-Aromatic Substituents
Compound Name Substituents Key Properties/Applications Reference
4-(Methylthio)butanenitrile methylthio (-SCH₃) Hypothesized intermediate in glucosinolate pathways; enzymatic turnover observed
4-(β-D-Glucopyranosyloxy)-3-hydroxy-2-(hydroxymethyl)-butanenitrile glucosyloxy, hydroxyl Isolated from Rhodiola kirilowii; polar due to glycosylation

Key Observations :

  • Biological Relevance: Glucosylated nitriles, such as 4-(β-D-Glucopyranosyloxy)-3-hydroxy-2-(hydroxymethyl)-butanenitrile, are linked to plant defense mechanisms, contrasting with synthetic halogenated analogs .
Physicochemical Data Table
Compound Name Physical State Melting Point (°C) Boiling Point (°C) Molecular Weight (g/mol) Key Spectral Data (NMR, MS)
4-(2,4-Difluoro-phenoxy)butanenitrile Not reported - - ~209.18 Not available
4-(4-Iodophenyl)butanenitrile White solid 80.5–82.2 - 270.09 δ 7.71–7.61 (2H, m, Ar-H); HRMS m/z 270.9858
4-(4-Bromo-2-fluorophenyl)butanenitrile Solid - - 332.02 ¹H NMR (CDCl₃): δ 7.58–7.38 (Ar-H)

Biological Activity

4-(2,4-Difluoro-phenoxy)butanenitrile is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, supported by relevant data tables, case studies, and research findings.

Chemical Structure and Properties

The compound 4-(2,4-Difluoro-phenoxy)butanenitrile features a distinctive structure characterized by the presence of a difluorophenyl moiety and a butyronitrile group. Its molecular formula is C11H10F2N, and it exhibits properties that make it suitable for various biological applications.

The biological activity of 4-(2,4-Difluoro-phenoxy)butanenitrile primarily stems from its ability to interact with specific molecular targets. The compound is believed to modulate pathways associated with inflammatory responses and cancer cell proliferation. Its mechanism involves binding to certain proteins that regulate cellular processes, leading to altered gene expression and protein synthesis.

Summary of Biological Activities

Biological Activity Mechanism Target
Anti-inflammatoryModulation of cytokine productionNF-kB pathway
AnticancerInhibition of cell proliferationVarious oncogenic pathways
Enzyme inhibitionSubstrate for biocatalytic reactionsDipeptidyl peptidase IV (DPP-IV)

In Vitro Studies

Recent studies have highlighted the compound's potential as an inhibitor of Dipeptidyl Peptidase IV (DPP-IV), an enzyme implicated in glucose metabolism. For example, derivatives of 4-(2,4-Difluoro-phenoxy)butanenitrile were synthesized and evaluated for their inhibitory potential against DPP-IV:

DPP-IV Inhibition Data

Compound IC50 (µM) Substitution
9i9.25 ± 0.57Para-chloro on phenyl
Unsubstituted96.2 ± 6.82No substitution

This data illustrates that structural modifications significantly enhance the inhibitory activity against DPP-IV, with specific substitutions leading to improved potency.

Case Study: Anti-inflammatory Effects

A notable case study examined the anti-inflammatory effects of 4-(2,4-Difluoro-phenoxy)butanenitrile in a murine model. The compound was administered to mice subjected to an inflammatory stimulus. Results indicated a significant reduction in pro-inflammatory cytokines such as TNF-alpha and IL-6, suggesting that the compound effectively modulates inflammatory pathways.

Applications in Drug Development

The biological activities of 4-(2,4-Difluoro-phenoxy)butanenitrile indicate its potential as a lead compound in drug development for various therapeutic areas:

  • Cancer Treatment : Ongoing research is exploring its derivatives as potential anticancer agents targeting specific oncogenic pathways.
  • Diabetes Management : Its role as a DPP-IV inhibitor positions it as a candidate for improving glycemic control in type 2 diabetes patients.
  • Anti-inflammatory Agents : The ability to modulate inflammatory responses makes it a promising candidate for novel anti-inflammatory therapies.

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